ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate is a complex organic compound featuring a pyrazole ring with a trifluoromethyl group and a pyrimidine carboxylate ester
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
It is suggested that similar compounds inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This inhibition is likely achieved through the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
The compound appears to affect the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways can lead to a reduction in inflammation and neuronal death, which are key factors in neurodegenerative diseases .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which is then functionalized with a trifluoromethyl group. The pyrimidine ring is synthesized separately and then coupled with the pyrazole derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,4-dihydro-5-pyrimidinecarboxylate
- Ethyl 6-oxo-2-[5-oxo-3-(difluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate
Uniqueness
Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of molecules with enhanced biological activity and stability .
Properties
IUPAC Name |
ethyl 6-oxo-2-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O4/c1-2-22-9(21)5-4-15-10(16-8(5)20)18-7(19)3-6(17-18)11(12,13)14/h3-4,17H,2H2,1H3,(H,15,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGIXGMTSFODU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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